3-[(tert-Butoxycarbonyl)oxy]benzoic Acid
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Overview
Description
3-[(tert-Butoxycarbonyl)oxy]benzoic Acid is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid where the hydroxyl group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various esters and amides due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(tert-Butoxycarbonyl)oxy]benzoic Acid can be synthesized through several methods. One common method involves the reaction of benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow microreactor systems. These systems allow for more efficient and sustainable production compared to traditional batch processes. The use of flow microreactors enhances the reaction rate and yield while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)oxy]benzoic Acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Hydrolysis: Reaction with water or acids to remove the Boc group.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Amidation: Uses amines and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Hydrolysis: Conducted under acidic or basic conditions to remove the Boc group and regenerate the benzoic acid.
Major Products
Esters: Formed from esterification reactions.
Amides: Result from amidation reactions.
Benzoic Acid: Produced from hydrolysis reactions.
Scientific Research Applications
3-[(tert-Butoxycarbonyl)oxy]benzoic Acid is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in drug development for the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)oxy]benzoic Acid primarily involves its role as a protecting group. The Boc group stabilizes the molecule by preventing reactions at the hydroxyl site. During synthesis, the Boc group can be selectively removed under specific conditions, allowing for controlled reactions at the benzoic acid moiety .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxycarbonyl)benzoic Acid: Similar structure but lacks the hydroxyl group.
N-Boc-3-aminobenzoic Acid: Contains an amino group instead of a hydroxyl group.
tert-Butyl 4-amino-2-methylbenzoate: Similar protecting group but different substitution pattern.
Uniqueness
3-[(tert-Butoxycarbonyl)oxy]benzoic Acid is unique due to its specific combination of the Boc protecting group and the benzoic acid structure. This combination provides stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
BMMYBQOAXGRBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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